Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
“Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate” is a chemical compound with the linear formula C14H15N5O4S . It has a molecular weight of 349.371 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Scientific Research Applications
Cyclization and Synthesis of Heterocyclic Compounds
Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is involved in the cyclization processes leading to the synthesis of various heterocyclic compounds. For instance, it can undergo reactions to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its utility in generating complex molecular structures (Ukrainets et al., 2014).
Herbicidal Activity and Environmental Factors
The compound has also been researched for its herbicidal activity, particularly in the context of its use in agriculture. Studies have explored the environmental factors affecting the herbicidal effectiveness of similar compounds, providing insights into how such chemicals perform under various conditions, which is crucial for their application in weed control (Buchanan et al., 1990).
Antimicrobial Activities
Research into derivatives of 1,2,4-triazine, similar to the chemical structure , has shown potential antimicrobial activities. These studies highlight the compound's relevance in the development of new antimicrobial agents, which could contribute to medical science by providing new tools to combat microbial infections (Bektaş et al., 2007).
Photopolymerization Processes
The compound's derivatives have been investigated for their roles in photopolymerization processes. Such studies are significant for materials science, offering potential applications in the development of new materials with specific desired properties, such as in the field of light-induced transformations and coatings (Guillaneuf et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of 1,2,4-triazines, which are known to exhibit a wide range of bioactivities for potential pharmaceutical and agrochemical applications .
Mode of Action
Compounds in the 1,2,4-triazine class are known to interact with their targets through various mechanisms, including (4+2) condensations of both 1,2- and 1,4-binucleophiles, (3+3) and (5+1) annulations, and miscellaneous methods .
Biochemical Pathways
It’s worth noting that 1,2,4-triazines and their derivatives have been shown to interact with various biochemical pathways, leading to a wide range of bioactivities .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Given its structural similarity to other 1,2,4-triazines, it may exhibit a range of bioactivities, potentially making it useful for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-8-12(21)19(15)14(18-17-8)24-7-11(20)16-10-5-3-9(4-6-10)13(22)23-2/h3-6H,7,15H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPWLVBVJIXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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